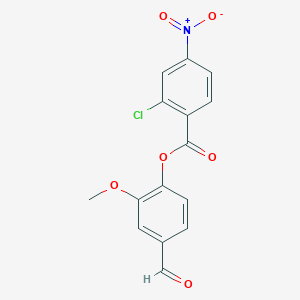
(4-Formyl-2-methoxyphenyl) 2-chloro-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Formyl-2-methoxyphenyl) 2-chloro-4-nitrobenzoate is a chemical compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a formyl group, a methoxy group, a chloro group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-2-methoxyphenyl) 2-chloro-4-nitrobenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 2-chloro-4-nitrobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Formyl-2-methoxyphenyl) 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, iron powder in acidic conditions
Substitution: Amines, thiols, sodium hydroxide (NaOH) for basic conditions
Major Products Formed
Oxidation: 4-formyl-2-methoxybenzoic acid
Reduction: 2-amino-4-chloro-4-nitrobenzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(4-Formyl-2-methoxyphenyl) 2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of (4-Formyl-2-methoxyphenyl) 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the formyl and nitro groups, which can react with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
4-Chloro-2-methylphenoxyacetic acid: Used in the synthesis of herbicidal ionic liquids.
Uniqueness
(4-Formyl-2-methoxyphenyl) 2-chloro-4-nitrobenzoate is unique due to the combination of functional groups it possesses, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2-chloro-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO6/c1-22-14-6-9(8-18)2-5-13(14)23-15(19)11-4-3-10(17(20)21)7-12(11)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKCCICUKWTRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
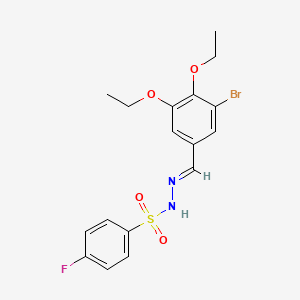
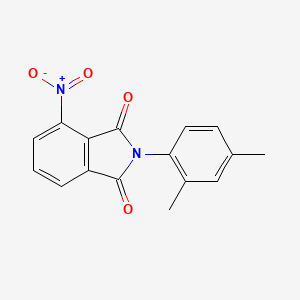
![2-morpholin-4-yl-N-[(E)-1-(4-propan-2-ylphenyl)ethylideneamino]acetamide](/img/structure/B5808540.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)
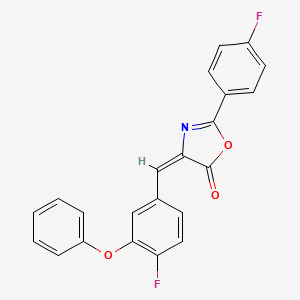
![N-[(2,6-dimethylphenyl)carbamothioyl]-4-(propan-2-yl)benzamide](/img/structure/B5808554.png)
![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)
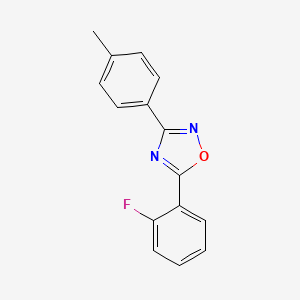
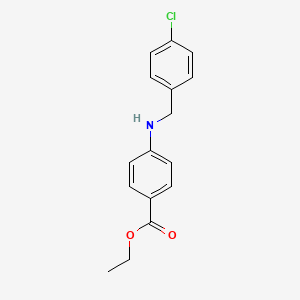
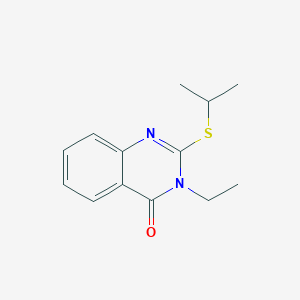
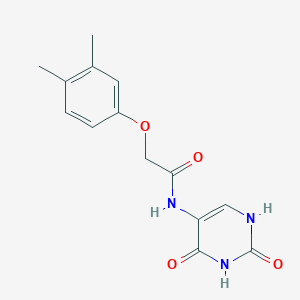
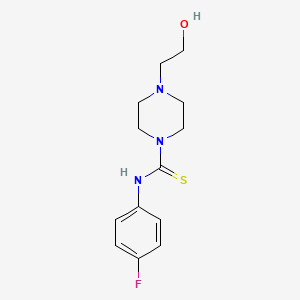

![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)
